molecular formula C12H12O4 B13695186 2-Vinyl-1,4-phenylene diacetate

2-Vinyl-1,4-phenylene diacetate

Cat. No.: B13695186
M. Wt: 220.22 g/mol
InChI Key: YYKHSIASTCIAPK-UHFFFAOYSA-N
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Description

2-Vinyl-1,4-phenylene diacetate is an organic compound with the molecular formula C12H12O4 It is a derivative of phenylene with vinyl and diacetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Vinyl-1,4-phenylene diacetate typically involves the acetylation of 2-vinyl-1,4-dihydroxybenzene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Vinyl-1,4-phenylene diacetate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding ethyl derivative.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate groups.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Ethyl derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

2-Vinyl-1,4-phenylene diacetate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.

    Materials Science: The compound is used in the development of advanced materials with unique mechanical and thermal properties.

    Biology and Medicine: It is studied for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industry: The compound is used in the production of coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Vinyl-1,4-phenylene diacetate involves its ability to undergo polymerization and form cross-linked networks. The vinyl group participates in radical polymerization reactions, leading to the formation of high molecular weight polymers. The acetate groups can be hydrolyzed to form hydroxyl groups, which can further react to form cross-links, enhancing the mechanical properties of the resulting material.

Comparison with Similar Compounds

Similar Compounds

  • 4-Vinyl-1,2-phenylene diacetate
  • 2,2’-(1,4-Phenylene)bis(2-bromoacetic acid)
  • Poly(2,6-dimethyl-1,4-phenylene ether)

Uniqueness

2-Vinyl-1,4-phenylene diacetate is unique due to its specific functional groups, which allow for versatile chemical modifications and applications. The presence of both vinyl and diacetate groups provides a balance between reactivity and stability, making it suitable for various industrial and research applications.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(4-acetyloxy-3-ethenylphenyl) acetate

InChI

InChI=1S/C12H12O4/c1-4-10-7-11(15-8(2)13)5-6-12(10)16-9(3)14/h4-7H,1H2,2-3H3

InChI Key

YYKHSIASTCIAPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C=C

Origin of Product

United States

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